1-[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]ethan-1-one is a chemical compound with the molecular formula and a molar mass of approximately 278.3 g/mol. This compound features a morpholine ring, which is a six-membered heterocyclic structure containing nitrogen, and a nitrophenyl group, which is known for its applications in pharmaceuticals and organic synthesis. The compound is classified as an organic nitro compound and is often utilized in medicinal chemistry due to its potential biological activity .
The synthesis of 1-[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]ethan-1-one typically involves several steps that may include the formation of the morpholine derivative followed by nitration and subsequent reactions to yield the final product.
The molecular structure of 1-[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]ethan-1-one can be represented in various ways:
InChI=1S/C14H18N2O4/c1-10(2)16-8-4-7(5-9(16)15)12(18)13(17)14(3)11/h4-5H,8H2,1-3H3
CC(C(=O)N1CC(C(C1)N(C(C2=CC=C(C=C2)[N+](=O)[O])C(C)=O)=O))=O
This structure indicates the presence of a morpholine ring attached to a nitrophenyl moiety via an ethanone linkage. The morpholine contributes to the compound's solubility and potential bioactivity due to its ability to interact with biological targets.
The chemical reactions involving 1-[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]ethan-1-one include:
The mechanism of action for 1-[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]ethan-1-one likely involves interaction with specific biological targets such as enzymes or receptors.
This compound's specific interactions would depend on its structural features and how they relate to biological targets .
The physical and chemical properties of 1-[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]ethan-1-one include:
These properties suggest that it could be used in various formulations within pharmaceutical contexts .
The applications of 1-[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]ethan-1-one are primarily found in medicinal chemistry:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4